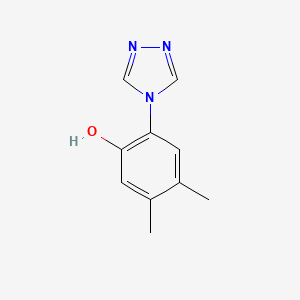
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT, also known as CJC-1295, is a synthetic peptide hormone that has been extensively studied for its potential applications in scientific research. This peptide is a growth hormone-releasing hormone (GHRH) analog that has been shown to stimulate the release of growth hormone (GH) from the pituitary gland.
Wirkmechanismus
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT acts as a GHRH analog, binding to and activating the GHRH receptor in the pituitary gland. This results in the stimulation of GH release, which in turn promotes growth and metabolism.
Biochemical and Physiological Effects:
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has been shown to have a number of biochemical and physiological effects, including increased GH secretion, enhanced protein synthesis, and improved bone density. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT in lab experiments is its ability to stimulate GH release in a more sustained and natural way than other GH-releasing agents. However, limitations include the need for careful dosing and monitoring due to potential side effects, such as increased cortisol levels.
Zukünftige Richtungen
For research on (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT include investigating its potential therapeutic applications in the treatment of various conditions, such as osteoporosis and muscle wasting. Additionally, further studies may be needed to fully understand the long-term effects and safety of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT use.
Synthesemethoden
The synthesis of (BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a solid support, which is then cleaved from the support and purified. The resulting peptide is then typically modified with a trifluoroacetate salt to improve its stability and solubility.
Wissenschaftliche Forschungsanwendungen
(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT has been used in a wide range of scientific research applications, including studies of GH regulation, metabolism, and aging. It has also been investigated for its potential therapeutic applications, such as in the treatment of growth hormone deficiency and cachexia.
Eigenschaften
CAS-Nummer |
142985-02-2 |
|---|---|
Molekularformel |
C8H26O3Si4 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)

